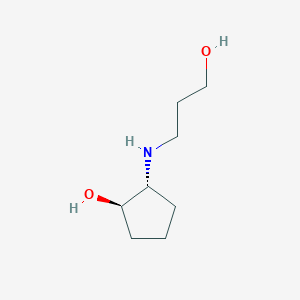

Rel-(1R,2R)-2-((3-hydroxypropyl)amino)cyclopentan-1-ol

Description

Rel-(1R,2R)-2-((3-hydroxypropyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 3-hydroxypropylamino substituent at the 2-position of the cyclopentane ring. Its stereochemistry (1R,2R) is critical for its pharmacological interactions, particularly with cannabinoid receptors, as demonstrated by structurally related compounds . The compound’s hydroxyl and amino groups contribute to hydrogen bonding and receptor binding, while the cyclopentane backbone imposes conformational constraints that influence activity.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(1R,2R)-2-(3-hydroxypropylamino)cyclopentan-1-ol |

InChI |

InChI=1S/C8H17NO2/c10-6-2-5-9-7-3-1-4-8(7)11/h7-11H,1-6H2/t7-,8-/m1/s1 |

InChI Key |

FWPFEHIAXCJJSJ-HTQZYQBOSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NCCCO |

Canonical SMILES |

C1CC(C(C1)O)NCCCO |

Origin of Product |

United States |

Biological Activity

Rel-(1R,2R)-2-((3-hydroxypropyl)amino)cyclopentan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula , features a cyclopentanol core substituted with a hydroxypropyl amino group. Its structure can be represented as follows:

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Showed significant reduction in neuronal cell death in vitro under oxidative stress conditions. |

| Study 2 | Antimicrobial | Exhibited inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating anti-inflammatory potential. |

Case Study 1: Neuroprotective Effects

In a controlled laboratory study, this compound was tested on cultured neuronal cells exposed to hydrogen peroxide. Results indicated that treatment with the compound significantly decreased cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Activity

A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness at low concentrations.

Comparison with Similar Compounds

(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

This analog replaces the 3-hydroxypropyl group with a 2-chlorophenylamino substituent. The chlorine atom introduces electronegativity, enhancing dipole interactions but reducing aqueous solubility compared to the target compound’s hydroxypropyl group. Its 3D structure (ball-and-stick model) highlights steric hindrance from the aromatic ring, which may limit receptor access .

rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol

The piperazine substituent introduces basicity (pKa ~9.5) and additional hydrogen-bonding sites, contrasting with the hydroxypropyl group’s neutral hydroxyl terminus. This modification could alter pharmacokinetics, such as blood-brain barrier permeability .

(1R,2R)-2-(Benzylamino)cyclopentan-1-ol

This contrasts with the target compound’s hydroxypropyl chain, which balances hydrophilicity and flexibility .

Data Table: Key Structural and Pharmacological Comparisons

Research Findings and Mechanistic Insights

- Stereochemical Selectivity: The (1R,2R) configuration in cyclopentanol derivatives maximizes receptor complementarity, as seen in CP55,940’s enantiomers, where (-)-forms show 2000x higher potency than (+)-forms .

- Substituent Effects : Hydroxypropyl groups enhance water solubility and hydrogen bonding, whereas aromatic or bulky substituents (e.g., benzyl, chlorophenyl) prioritize lipophilicity and steric interactions .

- Receptor Activation: CP55940’s phenolic hydroxyl is critical for CB1 activation, suggesting that this compound’s hydroxyl groups may similarly mediate receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.